![molecular formula C10H17N3O2S B2371659 Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate CAS No. 2248352-91-0](/img/structure/B2371659.png)
Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with a sulfanyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the carbamate group.
Protection: The amino group is protected using a trityl group to prevent unwanted reactions.
Condensation: The protected intermediate is then condensed with tert-butyl carbamate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial methods also focus on cost-effectiveness and scalability to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The carbamate group can also interact with active sites of enzymes, affecting their function. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate: Similar structure but with a piperazine ring instead of a pyrazole ring.
Tert-butyl carbamate: Lacks the pyrazole and sulfanyl groups, making it less reactive.
N-Boc-hydroxylamine: Contains a hydroxylamine group instead of a sulfanyl group.
Uniqueness
Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate is unique due to the presence of both the sulfanyl and pyrazole groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)11-4-5-13-7-8(16)6-12-13/h6-7,16H,4-5H2,1-3H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGABRLXBVXNHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)
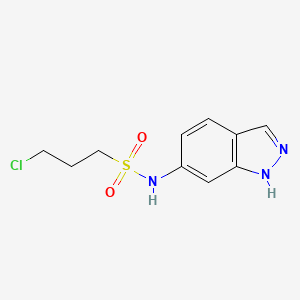
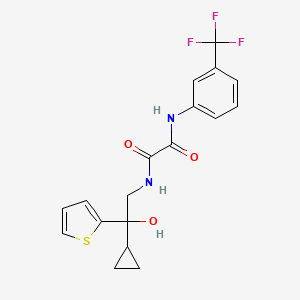
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2371583.png)

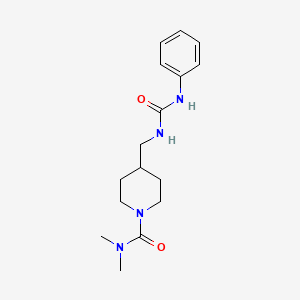
![17-hydroxy-19-thia-2,14-diazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),16-pentaen-15-one](/img/structure/B2371588.png)
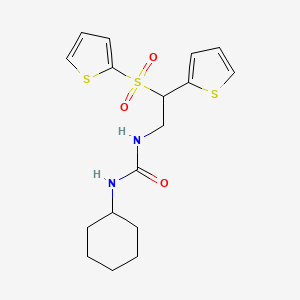
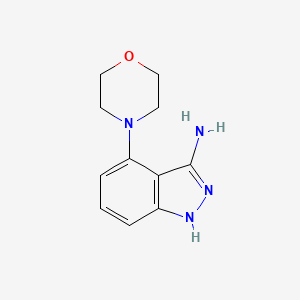
![methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2371592.png)
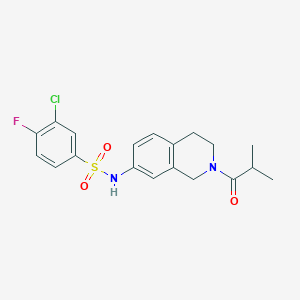
![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371597.png)
![6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371598.png)
![(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2371599.png)
